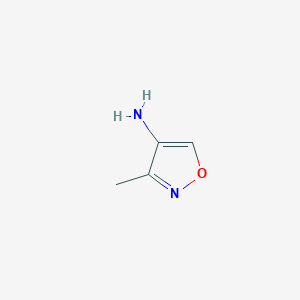

3-Methylisoxazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWDJRGXLVJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549980 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354795-62-3 | |

| Record name | 3-Methyl-1,2-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Beginner's Guide to the Synthesis of 3-Methylisoxazol-4-amine: A Key Building Block for Drug Discovery

Abstract

This technical guide provides a detailed, beginner-friendly protocol for the synthesis of 3-Methylisoxazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and accessible cyclocondensation reaction. This document offers a comprehensive walkthrough of the synthetic strategy, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The guide is designed to be self-validating, with explanations for each procedural choice to empower researchers and scientists new to this synthesis with the expertise needed for successful execution.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that can interact with biological targets. 3-Methylisoxazol-4-amine, in particular, serves as a crucial starting material for creating more complex molecules, including potent anti-inflammatory agents, antibacterials, and anticancer therapeutics[1][2]. This guide details a common and reliable method for its preparation from readily available starting materials.

Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The chosen synthetic route involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This reaction is a cornerstone of isoxazole synthesis and is favored for its reliability and generally good yields[3][4][5].

The core transformation proceeds in two conceptual stages:

-

Oxime Formation: The hydroxylamine initially reacts with the ketone group of the β-ketonitrile to form an oxime intermediate.

-

Intramolecular Cyclization: The nitrogen of the oxime then attacks the nitrile carbon, leading to ring closure and the formation of the aromatic isoxazole ring after dehydration.

This approach is highly regioselective, ensuring the desired 4-amino isomer is the major product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-Methylisoxazol-4-amine.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Ethyl 2-cyano-3-oxobutanoate | C7H9NO3 | 155.15 | 7.76 g | 50.0 | 1.0 |

| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 | 4.17 g | 60.0 | 1.2 |

| Sodium Acetate (Anhydrous) | CH3COONa | 82.03 | 6.15 g | 75.0 | 1.5 |

| Ethanol (Absolute) | C2H5OH | 46.07 | 100 mL | - | - |

| Water (Deionized) | H2O | 18.02 | 50 mL | - | - |

| Ethyl Acetate | C4H8O2 | 88.11 | As needed | - | - |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | - | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - | - |

Step-by-Step Synthesis

Step 1: Preparation of the Hydroxylamine Solution

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (4.17 g, 60.0 mmol) and sodium acetate (6.15 g, 75.0 mmol).

-

Add 50 mL of deionized water and stir at room temperature until all solids have dissolved. This in-situ neutralization generates free hydroxylamine.

-

Scientist's Note: Hydroxylamine is often supplied as a more stable hydrochloride salt. A weak base like sodium acetate is used to liberate the free hydroxylamine needed for the reaction without making the solution strongly basic, which could promote side reactions.

-

Step 2: The Condensation Reaction

-

To the aqueous hydroxylamine solution, add 100 mL of absolute ethanol.

-

Add ethyl 2-cyano-3-oxobutanoate (7.76 g, 50.0 mmol) to the flask in one portion.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has disappeared.

-

Scientist's Note: Heating the reaction accelerates the rate of both oxime formation and the subsequent cyclization. Ethanol is an excellent solvent as it solubilizes the organic starting material while being miscible with the aqueous hydroxylamine solution.

-

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

The remaining aqueous solution will likely contain a precipitate or appear as an oil. Add 100 mL of ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.

-

Scientist's Note: The sodium bicarbonate wash is crucial for removing any unreacted acidic starting materials or acidic byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude 3-Methylisoxazol-4-amine, often obtained as a pale yellow or off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of 3-Methylisoxazol-4-amine.

Characterization

To confirm the identity and purity of the synthesized 3-Methylisoxazol-4-amine, the following characterization methods are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group protons and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the isoxazole ring and the methyl group.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, which should match the expected value of 98.10 g/mol [6][7].

-

Infrared Spectroscopy (IR): Look for characteristic absorption bands corresponding to N-H stretches of the amine group and C=N/C=C stretches of the isoxazole ring.

Safety and Handling

Chemical Hazard Overview:

-

Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[8][9][10].

-

Ethyl 2-cyano-3-oxobutanoate: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Ethanol: Flammable liquid and vapor.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile)[11][12].

-

Ventilation: Conduct the entire synthesis in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust[8][11].

-

Handling Hydroxylamine: Exercise extreme caution when handling hydroxylamine hydrochloride. Avoid creating dust. Use a scoop or spatula for transfers. Do not eat, drink, or smoke when handling this chemical[8][11].

-

Heating: Use a heating mantle with a stirrer for controlled heating. Do not heat flammable solvents with an open flame.

-

Waste Disposal: Dispose of all chemical waste according to your institution's official regulations. Do not pour organic solvents or solutions containing hydroxylamine down the drain[9][10].

-

Spill Response: In case of a small spill, dampen the solid material with water to prevent dust formation before sweeping it into a suitable container for disposal[12]. For larger spills, evacuate the area and alert the appropriate safety personnel[11].

Conclusion

This guide outlines a reliable and accessible method for the synthesis of 3-Methylisoxazol-4-amine, a compound of significant interest to the drug discovery and development community. By following this detailed protocol and adhering to the specified safety precautions, even researchers new to this area can successfully prepare this valuable chemical building block. The emphasis on understanding the rationale behind each step is intended to build a strong foundational knowledge for further exploration in heterocyclic chemistry.

References

-

Carl Roth GmbH. Hydroxylamine hydrochloride solution Safety Data Sheet. [Online] Available at: [Link]

-

Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. [Online] Available at: [Link]

-

ResearchGate. Advances in the Chemistry of Aminoisoxazole. [Online] Available at: [Link]

-

Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Online] Available at: [Link]

-

Alam, M. A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. [Online] Available at: [Link]

- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

ResearchGate. Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Online] Available at: [Link]

- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

National Institutes of Health. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Online] Available at: [Link]

-

ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Online] Available at: [Link]

-

National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Online] Available at: [Link]

-

ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. [Online] Available at: [Link]

-

National Institutes of Health. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. [Online] Available at: [Link]

-

SpectraBase. 3-(5-Amino-3-methylisoxazol-4-yl)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl) propiononitrile. [Online] Available at: [Link]

-

ResearchGate. ChemInform Abstract: Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio 1,3-Diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 3,5-Bis(het)arylisoxazoles with Complementary Regioselectivity. [Online] Available at: [Link]

-

Organic Chemistry Portal. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. [Online] Available at: [Link]

-

ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Online] Available at: [Link]

- Google Patents. US9290443B2 - Preparation of 4-amino-2,4-dioxobutanoic acid.

-

National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Online] Available at: [Link]

-

Medium. Cyclization with hydroxylamine hydrochloride: Significance and symbolism. [Online] Available at: [Link]

-

LabSolutions. 3-Methylisoxazol-4-amine. [Online] Available at: [Link]

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Online] Available at: [Link]

-

MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Online] Available at: [Link]

-

MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Online] Available at: [Link]

-

ResearchGate. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Online] Available at: [Link]

-

National Institutes of Health. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Online] Available at: [Link]

-

ResearchGate. The study of reactions of α-chlorocinnamonitriles with hydroxylamine. [Online] Available at: [Link]

Sources

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]

- 6. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3-Methylisoxazol-4-amine (CAS: 354795-62-3)

A Core Building Block for Contemporary Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. While not as extensively documented in public literature as some common reagents, its structural motif is of considerable value in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document synthesizes available information and provides expert insights into its synthesis, characterization, reactivity, and applications.

Introduction to 3-Methylisoxazol-4-amine

3-Methylisoxazol-4-amine, with the CAS number 354795-62-3, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position[1][2][3][4]. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The arrangement of the methyl and amino groups on this scaffold provides a unique vector for chemical modification and interaction with biological targets.

The primary utility of 3-Methylisoxazol-4-amine lies in its role as a versatile synthetic intermediate. The nucleophilic amine ortho to a methyl group on the electron-rich isoxazole ring allows for a range of chemical transformations, making it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 3-Methylisoxazol-4-amine is presented in Table 1. It is important for researchers to be aware of the safety and handling precautions associated with this compound, as outlined in its Safety Data Sheet (SDS). The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored under inert gas in a cool, dark place to ensure its stability.

| Property | Value | Source |

| CAS Number | 354795-62-3 | [1][2][3][4] |

| Molecular Formula | C₄H₆N₂O | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >95% | [2] |

| Storage | Store at 2-8°C, protected from light, under an inert atmosphere | [2] |

Synthesis of 3-Methylisoxazol-4-amine

Figure 1: Proposed two-step synthesis workflow for 3-Methylisoxazol-4-amine.

Part 1: Synthesis of 3-Methyl-4-nitroisoxazole (Intermediate)

The synthesis of the key intermediate, 3-methyl-4-nitroisoxazole, can be achieved through the nitration of 3,5-dimethylisoxazole. This reaction is a common method for introducing a nitro group onto the isoxazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 3,5-dimethylisoxazole to the cooled acid mixture while maintaining the temperature below 5°C. The choice of a solvent-free or solvent-based (e.g., using nano-titania as a solid support) approach can be considered to improve the greenness of the synthesis[6].

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-4-nitroisoxazole.

Part 2: Reduction to 3-Methylisoxazol-4-amine (Final Product)

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed for this step.

Experimental Protocol (Iron in Acetic Acid Method):

-

Reaction Setup: To a solution of 3-methyl-4-nitroisoxazole in a mixture of acetic acid and water, add iron powder[7].

-

Reaction: Heat the reaction mixture with stirring (e.g., to 50°C) and monitor the reaction by TLC until the starting material is consumed[7].

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate[7].

-

Neutralization and Extraction: Basify the aqueous layer with a saturated solution of sodium carbonate and extract multiple times with ethyl acetate[7].

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-Methylisoxazol-4-amine can be further purified by column chromatography or recrystallization.

Characterization and Analytical Profile

Definitive, publicly available experimental spectroscopic data for 3-Methylisoxazol-4-amine is scarce. However, based on the known spectra of isomeric and related compounds, a predicted analytical profile can be established. Researchers who synthesize this compound should perform comprehensive characterization using the following techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃), a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the amine protons (NH₂). The chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Resonances for the methyl carbon, the three carbons of the isoxazole ring (C3, C4, and C5), with the C4 carbon bearing the amino group showing a characteristic upfield shift compared to unsubstituted isoxazole. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 98.10 g/mol . Fragmentation may involve the loss of CO, HCN, and methyl radicals. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl group, C=N and C=C stretching of the isoxazole ring (in the 1500-1650 cm⁻¹ region), and N-O stretching. |

Chemical Reactivity and Synthetic Applications

The reactivity of 3-Methylisoxazol-4-amine is primarily dictated by the nucleophilic character of the 4-amino group. This amine can readily participate in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Figure 2: Key reactions of the amino group in 3-Methylisoxazol-4-amine.

Key Reactions:

-

Acylation: The amino group readily reacts with acyl chlorides and anhydrides to form the corresponding amides. This is a common strategy for introducing a variety of substituents and for protecting the amine group.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents[8].

-

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in many pharmaceuticals.

-

Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines[3].

-

Coupling Reactions: In the context of medicinal chemistry, the amine can be used in various coupling reactions to build more complex molecules, such as in the synthesis of kinase inhibitors. For instance, isoxazole amine derivatives have been used to synthesize covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.

While specific examples detailing the use of 3-Methylisoxazol-4-amine are not abundant in the literature, its structural similarity to other aminoisoxazoles used in drug discovery suggests its high potential. For example, the general class of aminoisoxazoles serves as valuable building blocks for peptidomimetics and other bioactive compounds[9].

Conclusion

3-Methylisoxazol-4-amine is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its straightforward, proposed synthesis from readily available starting materials, combined with the versatile reactivity of its amino group, makes it an attractive intermediate for the generation of diverse chemical libraries. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of reagents like 3-Methylisoxazol-4-amine is expected to increase. Further research into its synthesis, characterization, and applications will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

- Cenmed Enterprises. (n.d.). 3-Methylisoxazol-4-amine (C007B-235091).

- BLD Pharm. (n.d.). 354795-62-3|3-Methylisoxazol-4-amine.

- CymitQuimica. (n.d.). 3-Methylisoxazol-4-amine.

- BOC Sciences. (n.d.). CAS 354795-62-3 4-Amino-3-methylisoxazole.

- LabSolutions. (n.d.). 3-Methylisoxazol-4-amine.

- Sigma-Aldrich. (n.d.). 5-Amino-4-bromo-3-methylisoxazole 97%.

- Patil, S. B., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 123.

- Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20853-20862.

- Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866-886.

- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2014). Molecules, 19(12), 20956-20975.

- Chemistry LibreTexts. (2023, January 22). Amines as Nucleophiles.

Sources

- 1. cenmed.com [cenmed.com]

- 2. 354795-62-3|3-Methylisoxazol-4-amine|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. mzCloud – 5 Methylisoxazol 3 yl methyl N 4 chlorophenyl carbamate [mzcloud.org]

- 5. 5-Amino-4-bromo-3-methylisoxazole 97 33084-49-0 [sigmaaldrich.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]

physical and chemical properties of 3-Methylisoxazol-4-amine

An In-depth Technical Guide to 3-Methylisoxazol-4-amine: Properties, Synthesis, and Applications

Executive Summary

3-Methylisoxazol-4-amine is a heterocyclic amine built upon the isoxazole scaffold, a five-membered ring structure renowned for its prevalence in a multitude of biologically active compounds.[1] As a functionalized building block, it offers researchers and medicinal chemists a versatile starting point for the synthesis of complex molecules with therapeutic potential.[2] The strategic placement of the methyl and amine groups on the isoxazole core imparts specific reactivity and structural characteristics that are instrumental in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, synthetic routes, chemical reactivity, and key applications of 3-Methylisoxazol-4-amine, tailored for professionals in chemical research and pharmaceutical development.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[5][6] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole—highlights its metabolic stability and favorable pharmacokinetic profile.[5] The isoxazole moiety serves not merely as a passive scaffold but actively participates in molecular interactions through hydrogen bonding and dipole interactions, while its aromaticity contributes to molecular rigidity. 3-Methylisoxazol-4-amine is a prime example of a decorated isoxazole, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug candidates.[1]

Core Physicochemical Properties

The fundamental properties of 3-Methylisoxazol-4-amine dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific isomer is limited in publicly available literature, its properties can be predicted based on its structure and data from closely related analogues.

| Property | Value / Description | Source(s) |

| IUPAC Name | 3-methylisoxazol-4-amine | N/A |

| CAS Number | 354795-62-3 | [7] |

| Molecular Formula | C₄H₆N₂O | [7] |

| Molecular Weight | 98.11 g/mol | [7][8] |

| Appearance | Expected to be a white to off-white or brown crystalline powder. | [2] |

| Melting Point | Data not available. The related 3-amino-5-methylisoxazole melts at 57-65 °C. | [2] |

| Boiling Point | Not available; likely to decompose at higher temperatures. | N/A |

| Solubility | Expected to have solubility in polar organic solvents like ethanol, DMF, and DMSO. | [1][9] |

| InChI Key | InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | [7] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted isoxazoles is well-established, with the most common methods involving either 1,3-dipolar cycloaddition or the condensation of hydroxylamine with a β-dicarbonyl equivalent.[5] A plausible and efficient route to 3-Methylisoxazol-4-amine involves a multi-step condensation reaction starting from commercially available materials like ethyl acetoacetate and hydroxylamine, followed by functional group manipulations at the C4 position.

The diagram below illustrates a conceptual synthetic workflow. The choice of reagents is critical; for instance, the initial condensation forms the core isoxazole ring, which can then be nitrated at the C4 position. Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, yields the target amine.

Caption: Key reactivity sites on the 3-Methylisoxazol-4-amine molecule.

Spectroscopic and Analytical Characterization

Unambiguous identification of 3-Methylisoxazol-4-amine requires a suite of spectroscopic techniques. The expected spectral characteristics provide a fingerprint for confirming the structure and purity of a synthesized sample.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (CH₃ ) around 2.0-2.5 ppm.

-

A broad singlet for the amine protons (-NH₂ ), with a chemical shift that can vary (typically 3-5 ppm) depending on solvent and concentration. [10]This signal will disappear upon D₂O exchange. [11] * A singlet for the proton at the C5 position of the isoxazole ring, likely in the downfield region (7.5-8.5 ppm) due to the aromatic and electronic nature of the heterocycle.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show four signals corresponding to the four unique carbon atoms: the methyl carbon, and the three carbons of the isoxazole ring (C3, C4, and C5). The carbon attached to the nitrogen (C4) will be significantly influenced by the amine group. [11]

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include:

-

Two distinct N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region. [12] * C-H stretching bands for the methyl group just below 3000 cm⁻¹.

-

Characteristic ring stretching vibrations (C=N, C=C) in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry : The compound has an even molecular weight (98.11), which is consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms (two). The mass spectrum would show a molecular ion peak (M⁺) at m/z = 98. Characteristic fragmentation would likely involve alpha-cleavage adjacent to the amine or fragmentation of the isoxazole ring. [11][12]

Experimental Protocol: ¹H NMR Sample Validation

This protocol outlines a self-validating system for confirming the identity of a synthesized batch of 3-Methylisoxazol-4-amine.

-

Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for amines as it helps in resolving the N-H protons.

-

Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field and optimal resolution.

-

Data Acquisition : Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Initial Analysis : Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and verify that the integration ratio matches the expected proton count (e.g., 3H : 2H : 1H for the methyl, amine, and C5-H protons, respectively).

-

D₂O Exchange (Validation Step) : Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.

-

Confirmation : Analyze the second spectrum. The disappearance of the broad singlet previously assigned to the -NH₂ protons provides definitive confirmation of its identity, distinguishing it from other exchangeable protons or artifacts.

Applications in Drug Discovery

3-Methylisoxazol-4-amine serves as a crucial intermediate in the synthesis of high-value pharmaceutical agents. Its utility stems from the combination of a stable heterocyclic core and a reactive amine handle, allowing for its incorporation into larger, more complex molecular architectures.

Case Study: FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

A prominent application of isoxazole amine derivatives is in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3). [3]Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. [4]Researchers have designed and synthesized series of isoxazolo[3,4-b]pyridine-3-amine derivatives that act as covalent inhibitors of FLT3. [3]In these syntheses, a scaffold similar to 3-methylisoxazol-4-amine is used as the foundational core, upon which other functional groups and Michael acceptors are built to achieve irreversible binding to the target kinase. [3][4] The logical workflow from a simple scaffold to a potential drug candidate is illustrated below.

Caption: Drug discovery workflow utilizing 3-Methylisoxazol-4-amine as a starting scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 3-Methylisoxazol-4-amine.

-

Precautions for Safe Handling : Use this compound in a well-ventilated area or under a chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14]Avoid inhalation of dust and contact with skin and eyes. [15][16]Wash hands thoroughly after handling. [16]* Conditions for Safe Storage : Store the container tightly closed in a cool, dry, and well-ventilated place. [14]For long-term stability and to prevent degradation, it is recommended to store the compound at 2-8°C, protected from light, and under an inert atmosphere such as argon. [7]* Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases. [14]

Conclusion

3-Methylisoxazol-4-amine is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and membership in the privileged isoxazole family make it a valuable asset for researchers. From its foundational role in the synthesis of targeted cancer therapies to its potential in developing novel agents for other diseases, this compound embodies the principle of how small, well-designed molecular building blocks can lead to significant therapeutic advancements. A thorough understanding of its physicochemical properties and reactivity is the first step for any scientist aiming to leverage its full potential in the laboratory.

References

-

EvitaChem. (n.d.). Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975). EvitaChem.

-

Safety Data Sheet. (2024). 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one.

-

Fisher Scientific. (2010). Safety Data Sheet: 4-Methyl-1,3-oxazol-2-amine. Fisher Scientific.

-

Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

-

TCI Chemicals. (2025). Safety Data Sheet: 1H-Indazol-7-amine. TCI Chemicals.

-

Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

-

LabSolutions. (n.d.). 3-Methylisoxazol-4-amine. LabSolutions.

-

NIH. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information.

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information.

-

ChemicalBook. (2025). 4-METHYLISOXAZOL-3-AMINE | 1750-43-2. ChemicalBook.

-

PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. National Center for Biotechnology Information.

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate.

-

Sigma-Aldrich. (n.d.). 5-Amino-4-bromo-3-methylisoxazole 97. Sigma-Aldrich.

-

Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.

-

PubChem. (n.d.). 3-Methylisoxazole. National Center for Biotechnology Information.

-

ResearchGate. (2025). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. ResearchGate.

-

ResearchGate. (n.d.). Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. ResearchGate.

-

NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information.

-

ResearchGate. (2025). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. ResearchGate.

-

Chem-Impex. (n.d.). 3-Amino-5-methylisoxazole. Chem-Impex.

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.

-

Cenmed Enterprises. (n.d.). 3-Methylisoxazol-4-amine (C007B-235091). Cenmed Enterprises.

-

NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.

-

CAS Common Chemistry. (n.d.). 1-(1,1-Dimethylethyl)-3,5-dimethylbenzene. CAS.

-

NIH. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. National Center for Biotechnology Information.

-

UCLA. (n.d.). Spectroscopy Tutorial: Amines. University of California, Los Angeles.

-

SpectraBase. (n.d.). 3-(5-Amino-3-methylisoxazol-4-yl)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl) propiononitrile. SpectraBase.

-

ResearchGate. (n.d.). Spectroscopic, structural, and intermolecular interactions of 4-(2‑hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide enol-imine and keto-amine isomers. ResearchGate.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. OpenStax.

-

Sigma-Aldrich. (n.d.). CAS 98-19-1. Sigma-Aldrich.

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.

-

ChemicalBook. (n.d.). 106-98-9(1-BUTENE) Product Description. ChemicalBook.

Sources

- 1. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. labsolu.ca [labsolu.ca]

- 8. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents.[2] Isoxazole derivatives are not merely synthetic curiosities; they are found in numerous natural products and are integral to a range of FDA-approved drugs, including the COX-2 inhibitor valdecoxib, the antibiotic cloxacillin, and the antirheumatic agent leflunomide.[3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower the next generation of drug discovery.

Part 1: The Broad Spectrum of Biological Activity

The versatility of the isoxazole ring allows for the development of derivatives that exhibit a remarkable breadth of pharmacological actions.[4] Structural modifications to the core ring system enable the fine-tuning of compounds to interact with a wide array of biological targets, leading to diverse therapeutic effects. The primary activities that have garnered significant attention in the scientific community are anticancer, anti-inflammatory, and antimicrobial actions.[3][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms to halt tumor growth and induce cancer cell death.[6] Their modes of action are diverse and include the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, and disruption of tubulin polymerization, a critical process for cell division.[7][8]

Key Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many isoxazole-containing compounds trigger programmed cell death in cancer cells. This can occur through the activation of caspase enzymes and modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.[9]

-

Enzyme Inhibition: Isoxazoles serve as effective scaffolds for designing inhibitors of crucial enzymes involved in cancer progression. This includes protein kinases, which are often overactive in cancer cells, and topoisomerases, which are essential for DNA replication.[6]

-

Tubulin Polymerization Inhibition: Several isoxazole derivatives interfere with the dynamics of microtubules, which form the mitotic spindle necessary for cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle and lead to cell death.[6]

-

Aromatase Inhibition: In hormone-dependent cancers like certain types of breast cancer, isoxazole derivatives have been shown to inhibit aromatase, the enzyme responsible for estrogen synthesis.[8]

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[10] The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] The well-known drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core, highlighting the scaffold's potential in this therapeutic area.[3]

Key Mechanisms of Anti-inflammatory Action:

-

COX-1/COX-2 Inhibition: The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes. Selective inhibition of COX-2 is a key goal in drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[10][12]

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory effects.[13]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Isoxazole derivatives have demonstrated significant efficacy against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5]

Key Mechanisms of Antimicrobial Action:

-

Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics that contain an isoxazolyl group (e.g., cloxacillin), some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[14]

-

Inhibition of Essential Metabolic Pathways: Other isoxazoles may act as bacteriostatic agents by inhibiting critical metabolic pathways necessary for bacterial growth and replication.[14] The exact mechanisms for many novel isoxazole antimicrobials are still an active area of research, with potential targets including DNA gyrase, dihydrofolate reductase, and other essential bacterial enzymes.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is fundamental to the rational design of more potent and selective drug candidates.

dot

Caption: Conceptual overview of Isoxazole Structure-Activity Relationships (SAR).

Key SAR Insights:

-

Substituents at C3 and C5: The activity of isoxazole derivatives is often dictated by the nature of the groups at the C3 and C5 positions. For instance, in antimicrobial agents, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy or bromo groups at the C-5 phenyl ring, has been shown to enhance activity.[3]

-

Aryl Groups for Anticancer and Anti-inflammatory Activity: For anticancer and anti-inflammatory applications, the presence of aryl (aromatic ring) substituents is a common feature. In diarylisoxazoles designed as COX-2 inhibitors, the specific substitution pattern on these aryl rings is crucial for achieving selectivity over COX-1.[10]

-

Influence of Methoxy and Halogen Groups: In the context of anticancer activity, SAR studies have revealed that substitutions with groups like methyl, methoxy, or chloride on the aryl rings attached to the isoxazole core can enhance the cytotoxic effects against cancer cell lines.[2] Specifically, electron-donating methoxy groups and electron-withdrawing halogens on a benzene ring have been shown to increase anticancer potency.[2]

The following table summarizes the anticancer activity of selected indolylisoxazoline derivatives, illustrating the impact of substitutions on potency.

| Compound | R1 (Indole N1) | R2 (Phenyl at C3 of Isoxazoline) | IC50 (µM) against C4-2 Prostate Cancer Cells |

| 6c | H | 4-Br | 2.5 - 5.0[15] |

| 6d | H | 4-Cl | 2.5 - 5.0[15] |

| 6i | CH₃ | 4-Br | 2.5 - 5.0[15] |

| Table 1: Example of SAR data for anticancer isoxazole derivatives.[15] |

Part 3: Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the biological activity of novel isoxazole derivatives. This section provides step-by-step methodologies for key in vitro and in vivo assays.

dot

Caption: General workflow for the biological evaluation of novel isoxazole derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[18]

-

MTT Addition: After incubation, remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[16][18]

-

Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[16][18]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[18]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[19] Inflammation is induced by injecting carrageenan, an irritant, into the paw of a rodent, which causes a reproducible inflammatory response characterized by edema (swelling).[20]

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the isoxazole derivative to the test group of animals (e.g., intraperitoneally or orally) at a predetermined dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19]

-

Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[19][21]

-

Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19][22]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt - V₀), where Vt is the volume at time t. The percentage of inhibition of edema by the test compound is calculated relative to the control group using the formula: % Inhibition = [(Vcontrol - Vtreated) / Vcontrol] x 100.[22]

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Protocol:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[23] This is typically done by adding 100 µL of broth to wells 2 through 10, adding 200 µL of the stock compound solution to well 1, and then serially transferring 100 µL from well to well.[23]

-

Inoculum Preparation: Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[23]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

-

Result Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24] This can be done by eye or with the aid of a plate reader measuring optical density.

Part 4: Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities ensure its place in the development of future therapeutics.[2][4] Emerging trends include the development of multi-targeted therapies, where a single isoxazole derivative is designed to interact with multiple biological targets, potentially offering enhanced efficacy for complex diseases like cancer.[25]

This guide has provided a comprehensive overview of the biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation. By integrating rational drug design with rigorous biological testing, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Health and Allied Sciences. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Retrieved from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Kummari, S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Retrieved from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. Retrieved from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Retrieved from [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. Retrieved from [Link]

-

Marcinkiewicz, J., & Walczewska, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. Retrieved from [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. Retrieved from [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espublisher.com [espublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]

- 18. MTT (Assay protocol [protocols.io]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. inotiv.com [inotiv.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to 3-Methylisoxazol-4-amine: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a pivotal heterocyclic amine in contemporary drug discovery and development. We will delve into its fundamental molecular characteristics, detailed synthetic protocols, thorough characterization methodologies, and its strategic applications as a synthon for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek to leverage the unique properties of this isoxazole derivative in their research endeavors.

Core Molecular Attributes of 3-Methylisoxazol-4-amine

3-Methylisoxazol-4-amine is a stable, crystalline solid at room temperature. Its structure features a five-membered isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.1 g/mol | [1] |

| CAS Number | 354795-62-3 | [1] |

| Appearance | White to off-white crystalline solid | |

| Canonical SMILES | CC1=NOC=C1N |

Synthesis of 3-Methylisoxazol-4-amine: A Step-by-Step Protocol

The most common and efficient synthesis of 3-Methylisoxazol-4-amine involves a two-step process: the nitration of 3-methylisoxazole followed by the reduction of the resulting 4-nitro derivative. This approach provides a reliable route to the desired product in good yields.

Synthesis Pathway Overview

Caption: Synthetic route to 3-Methylisoxazol-4-amine.

Experimental Protocol

Part A: Synthesis of 3-Methyl-4-nitroisoxazole

The synthesis of the nitro precursor is a critical first step. Various nitrating agents can be employed, with a mixture of nitric and sulfuric acid being a common choice. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the isoxazole ring.

Materials:

-

3,5-Dimethyl-4-nitroisoxazole (as a starting point for the isoxazole ring system)

-

Suitable aldehyde for condensation

-

Catalyst (e.g., nano-titania)[2]

Procedure:

-

In a round-bottom flask, combine 3,5-dimethyl-4-nitroisoxazole (1.0 mmol) and the chosen aldehyde (1.0 mmol).

-

Add a catalytic amount of nano-titania (20 mol%).[2]

-

Heat the mixture under solvent-free conditions, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated.[2] For the synthesis of the simpler 3-methyl-4-nitroisoxazole, a different starting material and nitration strategy would be employed, typically involving the direct nitration of 3-methylisoxazole.

Causality: The use of a solid-phase catalyst like nano-titania in a solvent-free reaction promotes a green chemistry approach by minimizing waste and simplifying product isolation.[2]

Part B: Reduction of 3-Methyl-4-nitroisoxazole to 3-Methylisoxazol-4-amine

The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be used, with iron powder in acetic acid being a cost-effective and efficient option.[3]

Materials:

-

3-Methyl-4-nitroisoxazole

-

Iron powder

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium carbonate solution

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-4-nitroisoxazole (1.0 eq) in a 3:1 (v/v) mixture of glacial acetic acid and water.

-

Add iron powder (5.0 eq) to the solution.

-

Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Basify the aqueous layer with a saturated solution of sodium carbonate to a pH of ~8-9.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazol-4-amine.

Causality: The use of iron in an acidic medium generates the active reducing species in situ. The basic workup is necessary to neutralize the acetic acid and deprotonate the amine, rendering it soluble in the organic extraction solvent.[3]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 3-Methylisoxazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the isoxazole ring proton.

-

Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts (typically δ 3.0-5.0 ppm), the position of which is dependent on solvent and concentration. This signal will disappear upon D₂O exchange.[4]

-

Isoxazole Ring Proton (-CH=): A singlet in the aromatic region, typically δ 7.5-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

-

C4 (Carbon bearing the amine group): This signal is expected to be in the range of δ 120-140 ppm.

-

C5 (Ring methine carbon): A signal in the aromatic region, typically around δ 140-150 ppm.

-

C3 (Carbon bearing the methyl group): This quaternary carbon will appear further downfield, around δ 155-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine.[5]

-

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

-

C=N Stretching: A peak corresponding to the isoxazole ring's C=N bond will be present around 1600-1650 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1250-1335 cm⁻¹.

-

N-O Stretching: A characteristic absorption for the isoxazole N-O bond should appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 98, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.

-

Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage. For 3-Methylisoxazol-4-amine, fragmentation of the isoxazole ring is also expected.

Applications in Drug Discovery and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] 3-Methylisoxazol-4-amine serves as a versatile starting material for the synthesis of more complex molecules with a wide range of biological activities.

Role as a Synthetic Intermediate

The primary amine group of 3-Methylisoxazol-4-amine provides a reactive handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Reductive amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

-

Condensation reactions: Participation in multicomponent reactions to build complex heterocyclic systems.[6]

These transformations allow for the incorporation of the 3-methylisoxazole-4-yl core into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.

Logical Workflow for Utilizing 3-Methylisoxazol-4-amine in Drug Discovery

Caption: Workflow for drug discovery using 3-Methylisoxazol-4-amine.

Potential Therapeutic Areas

The isoxazole ring is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] By derivatizing 3-Methylisoxazol-4-amine, researchers can develop novel compounds targeting a variety of diseases. For instance, isoxazole-containing compounds have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of 3-Methylisoxazol-4-amine can be exploited to fine-tune the pharmacological properties of the resulting derivatives.

Conclusion

3-Methylisoxazol-4-amine is a chemically tractable and synthetically valuable building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine group make it an attractive starting material for the generation of diverse chemical libraries. The inherent biological relevance of the isoxazole scaffold further enhances its potential in the development of novel therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of 3-Methylisoxazol-4-amine in research and drug discovery.

References

-

An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018). Journal of Chemical Sciences. [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Medicinal Chemistry. [Link]

-

3-Methylisoxazol-4-amine. LabSolutions. [Link]

-

Different type of amines in FT-IR spectroscopy. (2021). AnalyzeTest. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. (2015). ResearchGate. [Link]

-

3-Methylisoxazol-4-amine (C007B-235091). Cenmed Enterprises. [Link]

-

3-Amino-5-methylisoxazole. PubChem. [Link]

-

3-Amino-5-methylisoxazole Mass Spectrum. SpectraBase. [Link]

-

5-Amino-3-methylisoxazole. NIST WebBook. [Link]

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

-

3-(5-Amino-3-methylisoxazol-4-yl)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl) propiononitrile Mass Spectrum. SpectraBase. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

N-(5-METHYLISOXAZOL-3-YL)-4-AMINOQUINAZOLINE 13C NMR. SpectraBase. [Link]

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

1H proton nmr spectrum of methylamine. Doc Brown's Chemistry. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chromatography Techniques. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

The infrared spectra of secondary amines and their salts. (2025). ResearchGate. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

Prodrugs for Amines. National Center for Biotechnology Information. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules. [Link]

-

13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to 3-Methylisoxazol-4-amine

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the isoxazole ring stands as a testament to the power of heterocyclic scaffolds in shaping the therapeutic landscape.[1][2] Its unique electronic properties and conformational rigidity have made it a privileged structure in a multitude of approved drugs. This guide delves into the discovery and history of a specific, yet broadly applicable building block: 3-Methylisoxazol-4-amine. While not a household name, this compound represents a critical synthon, a foundational piece upon which complex, biologically active molecules are built. We will explore its historical context, dissect its synthesis with the precision of a seasoned chemist, and illuminate its potential in the ongoing quest for novel therapeutics.

A Historical Perspective: The Rise of the Aminoisoxazoles

The journey to 3-Methylisoxazol-4-amine is rooted in the broader history of isoxazole chemistry. The first synthesis of the parent isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[3] The subsequent exploration of aminoisoxazoles, a class of isoxazoles bearing an amino group, opened new avenues for functionalization and biological application.